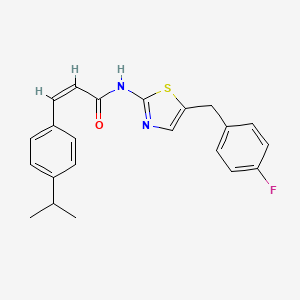

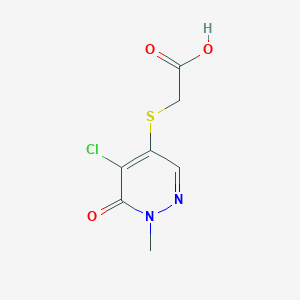

![molecular formula C13H10ClN3O B2773054 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1017791-43-3](/img/structure/B2773054.png)

5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been explored through the creation of a focused library of analogues . The core of this scaffold has been identified several times previously and has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) .Molecular Structure Analysis

The molecular structure of “5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one” has been studied in the context of its complex with human FABP4 . The crystal structure of this complex provides insights into the interactions of the compound with the protein .Chemical Reactions Analysis

The compound has been involved in Suzuki–Miyaura cross-coupling reactions, which are powerful synthetic tools for carbon–carbon and carbon-heteroatom bond formation . This reaction strategy can be performed using a wide variety of aryl and heteroaryl boronic acids .Physical And Chemical Properties Analysis

The chemical formula of “5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one” is C7H6ClN3O, and its molecular weight is 183.59 g/mol .Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazolopyrimidine scaffold has been explored for its potential as a drug candidate. Researchers have synthesized derivatives of this compound to investigate their pharmacological activities. Notably, some derivatives exhibit kinase inhibition properties, making them promising candidates for targeted therapies in diseases like cancer and autoimmune disorders .

Reversible BTK Inhibitors

In recent studies, novel pyrazolopyrimidine-based derivatives have been designed as reversible Bruton’s tyrosine kinase (BTK) inhibitors. These compounds show potent antiproliferative activity, particularly in mantle cell lymphoma. The BTK pathway plays a crucial role in B-cell signaling, and inhibiting it can be therapeutically beneficial .

Fungicidal Activity

A series of pyrimidinamine derivatives, including the compound , have demonstrated excellent fungicidal activity. These derivatives were designed based on bioisosterism principles, and their efficacy against fungal pathogens has been investigated. The (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine is one such compound with promising antifungal properties .

Mechanism of Action

Target of Action

Similar compounds with pyrazolo[1,5-a]pyrimidine scaffolds have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Compounds with similar structures have been reported to inhibit cdk2 . They likely interact with the active site of CDK2, leading to the inhibition of the kinase’s activity . This interaction could result in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its potential role as a cdk2 inhibitor, it may affect the cell cycle regulation pathway . Inhibition of CDK2 can lead to cell cycle arrest, particularly at the G1/S and G2/M checkpoints, thereby preventing the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, can significantly impact the bioavailability of the compound .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cancer cell lines . They have been reported to cause cell cycle arrest and induce apoptosis within cancer cells .

Safety and Hazards

The compound is classified as a potential hazard under GHS07 and GHS09, with hazard statements H315, H317, H319, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), avoiding release to the environment (P273), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name |

5-(chloromethyl)-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O/c14-7-10-6-12(18)17-13(16-10)11(8-15-17)9-4-2-1-3-5-9/h1-6,8,15H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQHARBBFDCZNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNN3C2=NC(=CC3=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601190460 |

Source

|

| Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

890095-59-7 |

Source

|

| Record name | 5-(Chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601190460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)sulfonyl]benzenesulfonyl fluoride](/img/structure/B2772975.png)

![N-[cyano(2-methoxyphenyl)methyl]benzo[f]quinoline-5-carboxamide](/img/structure/B2772976.png)

![2,5-dimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2772979.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2772981.png)

![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2772985.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2772990.png)